1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-pyrazol-1-ylazetidine-3-carboxylic acid
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Overview
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-pyrazol-1-ylazetidine-3-carboxylic acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a pyrazole ring, and an azetidine carboxylic acid moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-pyrazol-1-ylazetidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amino precursor with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of Pyrazole Ring: The next step involves the formation of the pyrazole ring through cyclization reactions. This can be achieved by reacting the appropriate hydrazine derivative with a diketone or α,β-unsaturated carbonyl compound.
Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction involving the appropriate precursors, such as amino acids or their derivatives.
Final Coupling: The final step involves coupling the Fmoc-protected amino acid with the pyrazole and azetidine intermediates under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated peptide synthesizers for large-scale production and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-pyrazol-1-ylazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed on the azetidine ring or other reducible functional groups present in the molecule.
Substitution: The Fmoc group can be selectively removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The removal of the Fmoc group is typically achieved using piperidine in a suitable solvent like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-pyrazol-1-ylazetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-pyrazol-1-ylazetidine-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing selective reactions at other functional sites. The pyrazole and azetidine rings can interact with enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
- 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-piperidinecarboxylic acid
- (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides
Uniqueness
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-pyrazol-1-ylazetidine-3-carboxylic acid is unique due to the combination of its functional groups, which provide versatility in chemical reactions and applications. The presence of both the pyrazole and azetidine rings, along with the Fmoc protecting group, allows for selective modifications and interactions with various molecular targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-pyrazol-1-ylazetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c26-20(27)22(25-11-5-10-23-25)13-24(14-22)21(28)29-12-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-11,19H,12-14H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOUHJRSCSPVRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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